3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
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Properties
IUPAC Name |
3-cyclohexyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-15-8-10-20(16(2)12-15)25-22(18-13-27-14-19(18)24-25)23-21(26)11-9-17-6-4-3-5-7-17/h8,10,12,17H,3-7,9,11,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUGGUVCKANSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H29N3O3S
Molecular Weight: 415.6 g/mol
IUPAC Name: 3-cyclohexyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]propanamide
InChI Key: WSHDZNZLCSXLFW-UHFFFAOYSA-N
The compound features a cyclohexyl group, a dimethylphenyl moiety, and a thieno[3,4-c]pyrazol structure which collectively contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors involved in critical physiological processes. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition: The compound may inhibit certain enzymes that are pivotal in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways associated with inflammation and cancer.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. Such activities are crucial in the treatment of conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The thieno[3,4-c]pyrazole scaffold has been associated with anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
- Apoptosis Induction: Triggering programmed cell death in malignant cells.
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The results indicated a dose-dependent response with notable apoptosis observed through flow cytometry assays. -
Anti-inflammatory Effects in Animal Models:
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in managing inflammatory responses.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that compounds similar to 3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide exhibit significant pharmacological activities. Specifically, they may function as allosteric modulators of G protein-coupled receptors (GPCRs), which are pivotal in treating central nervous system disorders such as anxiety and depression. Allosteric modulators can enhance or inhibit receptor activity without directly activating the receptor, providing a nuanced approach to drug design .
Case Studies
- CNS Disorders : A study highlighted the potential of thieno[3,4-c]pyrazole derivatives in modulating GPCRs associated with various CNS disorders. The research demonstrated that these compounds could improve synaptic transmission and neuroprotection in models of neurodegenerative diseases .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that these thieno derivatives could reduce pro-inflammatory cytokines in vitro, suggesting their utility in developing new anti-inflammatory therapies .
Agricultural Science
Pesticide Development
The structural characteristics of this compound may lend themselves to agricultural applications as a pesticide or herbicide. Its unique chemical structure allows for potential modifications to enhance efficacy against specific pests or diseases affecting crops.
Residue Management
The compound's stability and degradation pathways are crucial for assessing its environmental impact and safety in food systems. Regulatory agencies evaluate such compounds to establish maximum residue limits (MRLs) to ensure consumer safety. Research into its metabolic pathways could inform safer usage guidelines and environmental assessments .
Material Science
Polymer Chemistry
In material science, the incorporation of thieno derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. These compounds can act as dopants or cross-linking agents in polymer synthesis, potentially leading to materials with improved thermal stability and mechanical strength.
Nanocomposites
Recent studies have investigated the use of this compound in developing nanocomposites for electronic applications. The compound's ability to modify electrical properties when integrated into nanostructured materials presents opportunities for innovation in electronics and sensor technologies.
Summary Table of Applications
| Field | Application | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Allosteric modulation of GPCRs | Potential treatments for CNS disorders |
| Anti-inflammatory therapies | Reduced pro-inflammatory cytokines in vitro | |
| Agricultural Science | Pesticide/herbicide development | Structural modifications for enhanced efficacy |
| Residue management | Important for establishing MRLs | |
| Material Science | Polymer chemistry | Improved thermal stability and mechanical strength |
| Nanocomposites | Enhanced electrical properties for electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
